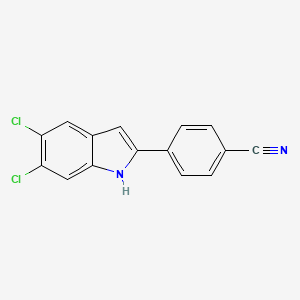

4-(5,6-dichloro-1H-indol-2-yl)Benzonitrile

Description

Significance of Indole (B1671886) Derivatives in Contemporary Chemical Synthesis and Mechanistic Inquiry

Indole and its derivatives are considered privileged structures in medicinal chemistry and materials science. researchgate.net Their versatile electronic properties and the reactivity of the pyrrole (B145914) ring make them ideal starting points for the synthesis of complex molecular architectures. orgsyn.org The indole nucleus is a key component in a wide array of biologically active compounds, including many pharmaceuticals. researchgate.net In mechanistic inquiries, indole derivatives serve as valuable probes to understand reaction pathways and to develop novel synthetic methodologies. The development of efficient methods for the functionalization of the indole core at its various positions remains an active area of research. orgsyn.org

Role of Benzonitrile (B105546) Moieties in Molecular Design and Their Advanced Chemical Attributes

The benzonitrile moiety, a benzene (B151609) ring substituted with a nitrile group, imparts specific and valuable characteristics to a molecule. The nitrile group is a strong electron-withdrawing group, which can significantly influence the electronic distribution within the aromatic system. google.com This electronic modulation can be crucial for tuning the reactivity and intermolecular interactions of the molecule. Benzonitrile derivatives are also important precursors in organic synthesis, with the nitrile group being convertible to a variety of other functional groups. google.com In the context of molecular design, the linear and rigid nature of the cyano group can provide a defined vector for intermolecular interactions, which is a valuable attribute in fields such as crystal engineering and supramolecular chemistry.

Strategic Implications of Halogenation (e.g., Dichloro Substitution) on Indole Architectures for Research Exploration

The introduction of halogen atoms, such as chlorine, onto the indole scaffold is a common strategy to modulate the physicochemical properties of the molecule. Halogenation can alter the lipophilicity, metabolic stability, and electronic nature of the parent indole. Dichloro substitution, in particular, can have a profound impact. The position of the chlorine atoms on the benzene ring of the indole nucleus can influence the molecule's reactivity in further synthetic transformations and its potential to form halogen bonds, a type of non-covalent interaction that is increasingly being recognized for its importance in molecular recognition and self-assembly.

Contextualizing "4-(5,6-dichloro-1H-indol-2-yl)Benzonitrile" within Advanced Heterocyclic Compound Research

This compound emerges as a molecule of interest by combining the key features discussed above. It possesses the indole scaffold, known for its broad utility, a benzonitrile moiety that can fine-tune electronic properties and serve as a synthetic handle, and a dichloro-substitution pattern that can enhance specific molecular properties. While detailed research findings on this specific compound are not extensively available in public literature, its structural motifs place it firmly within the realm of advanced heterocyclic compound research. Studies on analogous (1H-indol-2-yl)benzonitrile derivatives have explored their potential in materials science, for instance, in the development of composites for hydrogen storage. This suggests that the unique combination of functional groups in this compound makes it a candidate for investigation in various areas of chemical science, from the development of novel organic materials to its use as a building block in the synthesis of more complex molecules.

Compound Data

Structure

3D Structure

Properties

CAS No. |

835595-17-0 |

|---|---|

Molecular Formula |

C15H8Cl2N2 |

Molecular Weight |

287.1 g/mol |

IUPAC Name |

4-(5,6-dichloro-1H-indol-2-yl)benzonitrile |

InChI |

InChI=1S/C15H8Cl2N2/c16-12-5-11-6-14(19-15(11)7-13(12)17)10-3-1-9(8-18)2-4-10/h1-7,19H |

InChI Key |

NMZQBQKZGJUXQC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC3=CC(=C(C=C3N2)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 5,6 Dichloro 1h Indol 2 Yl Benzonitrile and Analogues

Retrosynthetic Analysis of the 4-(5,6-dichloro-1H-indol-2-yl)Benzonitrile Scaffold

A logical retrosynthetic analysis of this compound (I) involves disconnecting the key C2-aryl bond. This primary disconnection leads to two main building blocks: a 5,6-dichloroindole (B58420) derivative (II) and a functionalized benzonitrile (B105546) synthon (III).

Scheme 1: Retrosynthetic Analysis

Disconnection A (C-C Bond Formation): This is the most common and versatile approach. The indole (B1671886) C2-position can be functionalized with a leaving group (e.g., halogen) or a metal/boron species to react with a corresponding functionalized benzonitrile. Alternatively, direct C-H activation at the C2 position of the 5,6-dichloroindole can be employed.

Disconnection B (Indole Ring Formation): Less common for this specific target, this strategy would involve constructing the indole ring from a precursor already containing the 4-cyanophenyl group. Methods like the Fischer or Larock indole synthesis could be adapted for this purpose.

This article will primarily focus on the strategies derived from Disconnection A, as they offer greater modularity and are more widely documented for the synthesis of 2-arylindoles.

Precursor Synthesis and Functionalization Strategies for 5,6-Dichloroindole Intermediates

The synthesis of the 5,6-dichloroindole core is a critical first step. Several methods can be employed, with the Leimgruber-Batcho indole synthesis being a particularly efficient route starting from commercially available precursors.

A one-pot synthesis of 5,6-dichloroindole has been reported, starting from 4,5-dichloro-2-nitrotoluene. This method demonstrates high efficiency and scalability.

Table 1: Synthesis of 5,6-Dichloroindole via Leimgruber-Batcho Reaction

| Starting Material | Reagents | Reducing Agent | Product | Yield (%) |

| 4,5-Dichloro-2-nitrotoluene | Dimethylformamide dimethyl acetal (B89532) (DMF-DMA), Pyrrolidine | Ferric chloride hexahydrate, Hydrazine hydrate | 5,6-Dichloro-1H-indole | 92 |

For subsequent coupling reactions, the 5,6-dichloroindole intermediate needs to be functionalized at the C2 or C3 position (with C2 being the target for our molecule). Halogenation, particularly iodination or bromination, is a common strategy to introduce a suitable leaving group for transition metal-catalyzed cross-coupling reactions.

Synthetic Routes to Functionalized Benzonitrile Building Blocks

The 4-cyanophenyl moiety can be introduced using various functionalized benzonitrile building blocks, depending on the chosen coupling strategy.

4-Cyanophenylboronic acid: This is a key reagent for Suzuki-Miyaura coupling. It can be synthesized from 4-bromobenzonitrile (B114466) via lithiation followed by reaction with a trialkyl borate.

4-Ethynylbenzonitrile: This alkyne is used in Sonogashira coupling. A common synthesis involves the Sonogashira coupling of a protected acetylene (B1199291) with 4-iodobenzonitrile (B145841), followed by deprotection.

4-Vinylbenzonitrile: Required for Heck coupling, this can be prepared via various olefination reactions of 4-cyanobenzaldehyde.

4-Halobenzonitriles (e.g., 4-bromobenzonitrile, 4-iodobenzonitrile): These are often commercially available and serve as precursors for the above-mentioned building blocks or can be used directly in certain coupling reactions like direct C-H arylation. The Sandmeyer reaction, converting an amino group to a nitrile, is a classical method for synthesizing benzonitriles from anilines.

Coupling Reactions and Cyclization Protocols for Indole-Benzonitrile Linkage Formation

The formation of the C2-aryl bond is the cornerstone of the synthesis. Transition metal-catalyzed cross-coupling reactions are the most powerful and versatile tools for this transformation.

Transition Metal-Catalyzed Coupling Approaches (e.g., Suzuki, Sonogashira, Heck)

Suzuki-Miyaura Coupling: This is one of the most widely used methods for C-C bond formation. It typically involves the reaction of a haloindole with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of the target molecule, 2-bromo- or 2-iodo-5,6-dichloroindole would be coupled with 4-cyanophenylboronic acid. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Haloindoles

| Indole Substrate | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 2-Bromoindole | Phenylboronic acid | Pd(OAc)2 | P(t-Bu)3 | K2CO3 | Dioxane/H2O | 100 | 85 |

| 5-Bromoindole | 4-Methoxyphenylboronic acid | Pd(PPh3)4 | - | Na2CO3 | Toluene/EtOH/H2O | 80 | 90 |

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. To synthesize the target molecule, 2-iodo-5,6-dichloroindole could be reacted with 4-ethynylbenzonitrile. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine.

Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene. While less direct for the synthesis of the target molecule, it could be employed by coupling a haloindole with 4-vinylbenzonitrile, followed by oxidation of the resulting styrenylindole.

Direct Annulation and Condensation Reactions

Direct C-H arylation has emerged as a powerful, atom-economical alternative to traditional cross-coupling reactions. This approach avoids the pre-functionalization of the indole ring. For the synthesis of this compound, 5,6-dichloroindole could be directly coupled with 4-bromobenzonitrile or 4-iodobenzonitrile at the C2 position using a palladium catalyst. The regioselectivity of C-H activation can often be controlled by the choice of catalyst, ligand, and reaction conditions.

Optimization of Reaction Conditions and Yield Enhancement Strategies

The efficiency of the coupling reactions is highly dependent on a number of factors. Optimization is often necessary to achieve high yields and purity of the desired product.

Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)2, Pd2(dba)3, Pd(PPh3)4) and ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)3) often enhance the reactivity of the catalyst, particularly for challenging substrates.

Base: The strength and nature of the base (e.g., K2CO3, Cs2CO3, K3PO4) can significantly influence the reaction rate and yield.

Solvent: The choice of solvent (e.g., dioxane, toluene, DMF) can affect the solubility of the reactants and the stability of the catalyst.

Temperature and Reaction Time: These parameters need to be carefully controlled to ensure complete reaction while minimizing side reactions and decomposition.

Microwave Irradiation: In some cases, microwave-assisted synthesis can dramatically reduce reaction times and improve yields.

Table 3: Comparison of Catalytic Systems for C-C Bond Formation

| Reaction Type | Catalyst | Ligand | Base | Key Advantages |

| Suzuki-Miyaura | Pd(OAc)2, Pd(PPh3)4 | Buchwald-type phosphines | Carbonates, Phosphates | High functional group tolerance, commercially available reagents. |

| Sonogashira | PdCl2(PPh3)2/CuI | PPh3 | Amines | Direct formation of an internal alkyne. |

| Direct C-H Arylation | Pd(OAc)2, Pd(TFA)2 | Often ligandless or with specific directing groups | K2CO3, PivOH | Atom-economical, avoids pre-functionalization. |

Advanced Synthetic Transformations for Structural Diversification of this compound Derivatives

The strategic modification of the this compound scaffold is pivotal for exploring its structure-activity relationship (SAR) and developing new chemical entities with enhanced properties. Advanced synthetic transformations can be categorized based on the reactive site of the molecule: the indole nitrogen (N-H), the indole ring C-H bonds, and the benzonitrile group.

A foundational approach to synthesizing the core structure of this compound involves a multi-step sequence. A key intermediate, 5,6-dichloro-1H-indole, can be prepared via methods such as the Leimgruber-Batcho indole synthesis from a corresponding o-nitrotoluene precursor. clockss.orgwikipedia.org This dichloroindole can then be halogenated at the 2-position, followed by a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, with a (4-cyanophenyl)boronic acid or an organostannane reagent, respectively, to furnish the final product. wikipedia.orgwikipedia.orglibretexts.orgorganic-chemistry.org

| Reaction Type | Reactants | Catalyst/Reagents | Product |

| Leimgruber-Batcho Indole Synthesis | 4,5-Dichloro-2-nitrotoluene | 1. DMF-DMA, Pyrrolidine2. Reductive Cyclization (e.g., Raney Ni, H₂) | 5,6-dichloro-1H-indole |

| Suzuki Coupling | 2-Bromo-5,6-dichloro-1H-indole, (4-cyanophenyl)boronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | This compound |

| Stille Coupling | 2-Iodo-5,6-dichloro-1H-indole, 4-cyanophenyltrimethylstannane | Pd catalyst (e.g., Pd(PPh₃)₄) | This compound |

Functionalization of the Indole Nitrogen

The nitrogen atom of the indole ring is a common site for derivatization, which can significantly impact the compound's biological activity and physicochemical properties.

N-Alkylation: The indole N-H can be readily alkylated using various alkyl halides in the presence of a base. This reaction introduces alkyl chains, which can be further functionalized. For instance, N-alkylation can be achieved with different alkylating agents to modulate lipophilicity and steric bulk. mdpi.comresearchgate.netnih.gov

N-Arylation: While less common than N-alkylation, N-arylation can be achieved through copper or palladium-catalyzed cross-coupling reactions with aryl halides. This modification introduces a new aromatic system, expanding the molecule's structural diversity.

N-Acylation and N-Sulfonylation: The indole nitrogen can be acylated or sulfonylated using acyl chlorides or sulfonyl chlorides, respectively. These reactions introduce electron-withdrawing groups that can alter the electronic properties of the indole ring and serve as protecting groups.

| Transformation | Reagents | Typical Conditions | Resulting Moiety |

| N-Alkylation | Alkyl halide (e.g., CH₃I, BnBr) | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, CH₃CN) | N-Alkyl |

| N-Arylation | Aryl halide (e.g., Ph-Br) | Cu or Pd catalyst, Base, Ligand | N-Aryl |

| N-Acylation | Acyl chloride (e.g., CH₃COCl) | Base (e.g., Pyridine, Et₃N) | N-Acyl |

| N-Sulfonylation | Sulfonyl chloride (e.g., TsCl) | Base (e.g., Pyridine, Et₃N) | N-Sulfonyl |

Modification of the Indole Ring

The indole ring itself provides several positions for further functionalization, primarily through electrophilic aromatic substitution.

Electrophilic Aromatic Substitution: Due to the electron-rich nature of the indole ring, it is susceptible to electrophilic attack, typically at the C3 position. wikipedia.orgmnstate.edumasterorganicchemistry.comuci.edu Common electrophilic substitution reactions include halogenation (using reagents like NBS or NCS), nitration (with HNO₃/H₂SO₄), and Friedel-Crafts acylation or alkylation. wikipedia.orgmnstate.edumasterorganicchemistry.comuci.edu The presence of the dichloro substituents at C5 and C6 will influence the regioselectivity of these reactions.

| Reaction | Reagents | Typical Position of Substitution |

| Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | C3 |

| Nitration | HNO₃, H₂SO₄ | C3 |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | C3 |

Transformations of the Benzonitrile Group

The nitrile group on the benzonitrile moiety is a versatile functional group that can be converted into a variety of other functionalities, offering a rich avenue for structural diversification.

Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This introduces a key functional group for further derivatization, such as amide bond formation. libretexts.orgpressbooks.pub

Reduction to Amine: The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). pressbooks.pub This introduces a basic center and a site for further functionalization.

Conversion to Tetrazole: Through [2+3] cycloaddition reactions with azides (e.g., sodium azide), the nitrile group can be converted into a tetrazole ring. Tetrazoles are often used as bioisosteres for carboxylic acids in medicinal chemistry.

Reaction with Organometallic Reagents: Grignard or organolithium reagents can add to the nitrile to form ketones after acidic workup. libretexts.org

| Target Functional Group | Reagents | Key Transformation |

| Carboxylic Acid | H₂SO₄/H₂O or NaOH/H₂O | Hydrolysis |

| Primary Amine | LiAlH₄, followed by H₂O workup | Reduction |

| Tetrazole | NaN₃, NH₄Cl | Cycloaddition |

| Ketone | Grignard Reagent (R-MgBr), followed by H₃O⁺ workup | Nucleophilic Addition |

These advanced synthetic transformations provide a powerful toolkit for the medicinal chemist to systematically modify the this compound scaffold. Each modification allows for the fine-tuning of the molecule's electronic, steric, and pharmacokinetic properties, ultimately aiding in the development of new and improved therapeutic agents.

Advanced Spectroscopic and Crystallographic Characterization of 4 5,6 Dichloro 1h Indol 2 Yl Benzonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

NMR spectroscopy is a powerful technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

One-Dimensional (¹H, ¹³C) NMR Spectral Analysis

One-dimensional NMR spectra would reveal the number and types of proton (¹H) and carbon (¹³C) atoms in the 4-(5,6-dichloro-1H-indol-2-yl)Benzonitrile molecule. The chemical shifts (δ) would indicate the electronic environment of each nucleus, while the integration of ¹H signals would correspond to the number of protons. Coupling constants (J) in the ¹H NMR spectrum would provide information about the connectivity of neighboring protons.

A hypothetical data table for the ¹H and ¹³C NMR of the compound would look like this:

| ¹H NMR | ¹³C NMR | |||

| Chemical Shift (ppm) | Multiplicity | Assignment | Chemical Shift (ppm) | Assignment |

| Data not available | Data not available | Data not available | Data not available | Data not available |

Two-Dimensional (COSY, HSQC, HMBC, NOESY) NMR for Connectivity and Stereochemistry

Two-dimensional NMR experiments are essential for unambiguously assigning the signals from the 1D spectra and establishing the complete molecular structure.

COSY (Correlation Spectroscopy) would establish proton-proton correlations, identifying adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate proton signals with their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different parts of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space interactions between protons, providing information about the three-dimensional structure of the molecule.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Molecular Fingerprinting

FT-IR (Fourier-Transform Infrared) Spectroscopy measures the absorption of infrared radiation by the molecule. Characteristic absorption bands would be expected for the N-H stretch of the indole (B1671886), the C≡N stretch of the nitrile group, C-Cl stretches, and various aromatic C-H and C=C vibrations.

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly useful for identifying non-polar bonds.

A representative data table for vibrational spectroscopy would be:

| FT-IR (cm⁻¹) | Raman (cm⁻¹) | Vibrational Assignment |

| Data not available | Data not available | N-H stretch |

| Data not available | Data not available | C≡N stretch |

| Data not available | Data not available | Aromatic C-H stretch |

| Data not available | Data not available | C=C aromatic ring stretch |

| Data not available | Data not available | C-Cl stretch |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the elemental composition and thus the molecular formula of this compound. The expected monoisotopic mass would be calculated and compared to the experimentally observed value.

| Parameter | Value |

| Molecular Formula | C₁₅H₈Cl₂N₂ |

| Calculated m/z | Data not available |

| Observed m/z | Data not available |

| Mass Error (ppm) | Data not available |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Probing

These techniques provide insights into the electronic transitions within the molecule.

UV-Vis (Ultraviolet-Visible) Spectroscopy measures the absorption of light in the UV and visible regions, corresponding to the promotion of electrons to higher energy orbitals. The wavelengths of maximum absorption (λmax) would be characteristic of the conjugated π-system of the molecule.

Fluorescence Spectroscopy measures the emission of light from the molecule as it returns from an excited electronic state to the ground state. The emission spectrum and quantum yield would provide information about the molecule's photophysical properties.

| UV-Vis Absorption | Fluorescence Emission | ||

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | λem (nm) | Quantum Yield (Φ) |

| Data not available | Data not available | Data not available | Data not available |

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

This is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions.

| Crystallographic Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Bond Lengths (Å) | Data not available |

| Bond Angles (°) | Data not available |

Crystal Packing and Intermolecular Interactions

Following a comprehensive search of publicly available scientific literature and crystallographic databases, no specific experimental data on the crystal packing or intermolecular interactions for this compound could be located. The determination of crystal packing requires single-crystal X-ray diffraction analysis, which provides precise information on the arrangement of molecules within the crystal lattice, including unit cell dimensions, space group, and the nature of intermolecular forces such as hydrogen bonds, halogen bonds, and π–π stacking interactions. Without such a study, a detailed and accurate description of the supramolecular architecture is not possible.

Conformational Analysis in the Crystalline State

Similarly, a conformational analysis of this compound in its crystalline state is contingent upon the availability of its crystal structure data. This analysis involves the examination of key structural parameters like bond lengths, bond angles, and, most importantly, torsion or dihedral angles which define the three-dimensional shape of the molecule as it exists in the solid state. Specifically, the dihedral angle between the dichloro-indole ring system and the benzonitrile (B105546) ring is a critical conformational parameter. As no crystallographic data has been published for this specific compound, a scientifically accurate discussion of its conformation in the crystalline state cannot be provided at this time.

Computational Chemistry and Theoretical Investigations of 4 5,6 Dichloro 1h Indol 2 Yl Benzonitrile

Quantum Chemical Calculations for Molecular Geometry Optimization and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are used to predict the most stable three-dimensional arrangement of atoms (molecular geometry) and to describe the distribution and energy of its electrons (electronic structure).

Density Functional Theory (DFT) Studies on Conformational Preferences

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a molecule like 4-(5,6-dichloro-1H-indol-2-yl)Benzonitrile, DFT calculations would be employed to determine its most stable conformation(s). This involves calculating the potential energy of the molecule as a function of the torsion angle between the indole (B1671886) and benzonitrile (B105546) rings. The conformation with the lowest energy is considered the most stable.

No specific DFT studies on the conformational preferences of this compound were identified in the searched literature.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Specific HOMO-LUMO energy values and the corresponding energy gap for this compound have not been reported in the available scientific literature.

Table 1: Hypothetical Frontier Molecular Orbital Data (Note: This table is for illustrative purposes only, as no specific data was found for the target compound.)

| Parameter | Value |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is used to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MEP map, different colors represent different electrostatic potential values, typically with red indicating negative potential (electron-rich areas) and blue indicating positive potential (electron-poor areas). This analysis is crucial for predicting how a molecule will interact with other molecules.

No MEP maps or charge distribution analyses for this compound have been published.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides insight into the delocalization of electron density between orbitals, which is a key factor in molecular stability. It examines charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. The strength of these interactions can be quantified by second-order perturbation theory analysis, providing a measure of the stability imparted by electron delocalization.

There are no available NBO analysis findings for this compound in the reviewed literature.

Spectroscopic Property Predictions via Computational Methods (e.g., NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties of a molecule, which can aid in its experimental identification and characterization. Time-dependent DFT (TD-DFT) is often used for predicting UV-Vis spectra, while calculations of nuclear shielding tensors and vibrational frequencies can provide theoretical NMR and IR spectra, respectively.

No computationally predicted spectroscopic data (NMR, IR, UV-Vis) for this compound could be located.

Table 2: Hypothetical Predicted Spectroscopic Data (Note: This table is for illustrative purposes only, as no specific data was found for the target compound.)

| Spectroscopic Technique | Predicted Values |

|---|---|

| ¹H NMR | Chemical shifts (ppm) not available |

| ¹³C NMR | Chemical shifts (ppm) not available |

| IR | Key vibrational frequencies (cm⁻¹) not available |

| UV-Vis | Maximum absorption wavelength (λmax, nm) not available |

Molecular Dynamics Simulations for Conformational Sampling and Dynamic Behavior

No studies employing molecular dynamics simulations to investigate the conformational sampling and dynamic behavior of this compound were found.

Solvent Effects on the Electronic and Structural Properties of this compound

The surrounding solvent environment can significantly influence the electronic and structural properties of a molecule. In computational chemistry, this is often investigated using quantum mechanical methods, such as Density Functional Theory (DFT), combined with a continuum solvation model like the Polarizable Continuum Model (PCM). These models simulate the bulk solvent's effect on the solute molecule's geometry, electronic distribution, and spectroscopic properties.

For a molecule like this compound, the polarity of the solvent is expected to play a crucial role. The presence of nitrogen and chlorine atoms, along with the nitrile group, introduces polar regions in the molecule. Solvents with different dielectric constants will interact with these regions to varying extents, leading to changes in the molecule's dipole moment and the energies of its molecular orbitals.

Theoretical studies on similar indole derivatives have shown that the dipole moment of the molecule tends to increase in more polar solvents. tandfonline.comnih.gov This is due to the stabilization of charge separation within the molecule by the solvent's reaction field. This stabilization can also affect the electronic absorption and emission spectra of the molecule, often leading to a shift in the maximum absorption wavelength (λmax). An increase in solvent polarity typically results in a bathochromic (red) shift in the λmax for π-π* transitions in polar molecules. mdpi.com

Furthermore, the solvent can influence the molecule's geometry. While bond lengths and angles are primarily determined by the covalent bonding framework, subtle changes can be induced by the solvent. These changes, although small, can have a noticeable impact on the molecule's reactivity and intermolecular interactions.

To illustrate the potential solvent effects on this compound, the following table presents hypothetical data calculated using DFT with a continuum solvation model. These values are based on general trends observed for structurally related indole derivatives.

Table 1: Theoretical Solvent Effects on the Properties of this compound Disclaimer: The following data are hypothetical and generated for illustrative purposes based on established computational models for similar molecules. They have not been experimentally verified for this specific compound.

Solvent Dielectric Constant (ε) Calculated Dipole Moment (Debye) Calculated λmax (nm) Hexane 1.88 3.5 320 Dichloromethane 8.93 4.8 328 Ethanol 24.55 5.9 335 Acetonitrile 37.5 6.5 338 Water 80.1 7.2 345

Compound Names

Compound Name This compound Hexane Dichloromethane Ethanol Acetonitrile Water Phenyl Carboxylic acid

Structure Activity Relationship Sar Investigations of 4 5,6 Dichloro 1h Indol 2 Yl Benzonitrile Derivatives

Design Principles for Modulating Indole (B1671886) Ring Substitutions and Their Impact on Molecular Recognition

The indole ring is a prevalent scaffold in numerous biologically active compounds, and its substitution pattern plays a pivotal role in molecular recognition. For 2-phenylindole (B188600) derivatives, modifications on the indole nucleus are a key strategy to modulate their interaction with protein targets. Design principles often focus on altering the electronic properties, steric bulk, and hydrogen bonding capacity of the indole ring to enhance binding affinity and selectivity.

The position of substitution on the indole ring is also a critical determinant of activity. While functionalization at the 3-position of the 2-phenyl-indole scaffold has been a focus for developing new ligands, substitutions at other positions, such as C-5, have also been investigated. rsc.org These studies aim to explore the spatial and electronic requirements of the target's binding pocket to optimize ligand engagement.

Systematic Variation of the Benzonitrile (B105546) Moiety and its Influence on Interaction Specificity

The benzonitrile moiety of 4-(5,6-dichloro-1H-indol-2-yl)Benzonitrile is a key feature that significantly influences its interaction specificity. The nitrile group can act as a hydrogen bond acceptor, and its position on the phenyl ring is crucial for orienting the molecule within a receptor's binding site.

Systematic variation of the benzonitrile group can involve altering its position (ortho, meta, or para) or replacing it with other functional groups to probe the requirements for optimal interaction. For example, the precise recognition of benzonitrile derivatives by supramolecular macrocycles highlights the importance of the nitrile group in forming specific non-covalent interactions, such as C-H⋯N hydrogen bonds. nih.gov This principle of specific recognition is transferable to ligand-receptor interactions in biological systems.

Furthermore, the electronic nature of the phenyl ring can be modulated by introducing various substituents. The effect of halogen atoms, such as chloro and fluoro groups, attached to the phenyl ring has been investigated in related 2-arylindole derivatives. nih.gov These modifications can alter the charge distribution of the ring and influence π-π stacking interactions with aromatic residues in the binding pocket of a target protein.

Role of Dichloro Substitution at 5,6-Positions of the Indole Ring in Modulating Molecular Interactions

The presence of dichloro substituents at the 5 and 6-positions of the indole ring in this compound is a defining structural feature with a profound impact on its molecular interactions. Halogen atoms can influence a molecule's properties in several ways, including its electronic character, lipophilicity, and ability to form halogen bonds.

The electron-withdrawing nature of the chlorine atoms at C-5 and C-6 can significantly alter the electron density of the indole ring system. This, in turn, can affect the strength of hydrogen bonds involving the indole N-H and influence π-stacking interactions. In studies of other indole derivatives, substitutions at the C-5 position have been shown to be detrimental to affinity for certain receptors, suggesting that these positions are sensitive to modification and play a crucial role in ligand binding. nih.gov

Conformational Analysis and Ligand-Receptor Interaction Hypotheses Derived from SAR Data

Conformational analysis of this compound and its analogues is essential for understanding their three-dimensional structure and how they fit into a biological target's binding site. The relative orientation of the indole and benzonitrile rings is a key conformational feature that can be influenced by the substituents on both rings.

SAR data can provide valuable insights for generating ligand-receptor interaction hypotheses. For example, the observation that certain substitutions lead to a decrease in activity can suggest steric hindrance within the binding pocket or the disruption of a crucial interaction. Conversely, substitutions that enhance activity can point to the presence of a specific sub-pocket that can be exploited for improved binding.

Molecular modeling and computational chemistry techniques are often employed to explore the conformational landscape of these molecules and to dock them into homology models or crystal structures of their targets. These studies can help to rationalize the observed SAR data and to propose specific interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that are critical for binding.

Pharmacophore Modeling and Ligand-Based Design Strategies for this compound Analogues

Pharmacophore modeling is a powerful tool in ligand-based drug design, used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. A pharmacophore model for this compound analogues can be developed based on a set of active and inactive compounds.

A typical pharmacophore model for this class of compounds might include features such as a hydrogen bond donor (the indole N-H), a hydrogen bond acceptor (the nitrile nitrogen), and aromatic/hydrophobic regions (the indole and phenyl rings). The relative spatial arrangement of these features is crucial for activity. nih.govnih.gov

Once a pharmacophore model is established, it can be used as a query to screen virtual libraries of compounds to identify novel scaffolds that match the required features. This approach facilitates the discovery of new chemotypes with the desired biological activity. Furthermore, the pharmacophore model can guide the design of new analogues of this compound with improved potency and selectivity by ensuring that the designed molecules retain the key pharmacophoric features.

Q & A

Q. What are the optimal synthetic routes for 4-(5,6-dichloro-1H-indol-2-yl)Benzonitrile?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving indole ring formation and cyano-group introduction. A viable approach is the Hantzsch thiazole synthesis, adapted for indole derivatives. For example:

Indole Core Formation : React 5,6-dichloroindole precursors with a bromoacetylbenzonitrile derivative under reflux conditions in ethanol (yields ~60–70%) .

Cyano Functionalization : Use nitrile-containing electrophiles (e.g., 4-bromoacetylbenzonitrile) in nucleophilic substitution reactions.

Key considerations:

- Optimize reaction time (e.g., 19–24 hours) and temperature (80–100°C).

- Monitor purity via TLC/HPLC and characterize intermediates using -NMR and -NMR (e.g., δ 3.09 ppm for methyl groups in intermediates) .

Q. How is single-crystal X-ray diffraction applied to determine its molecular structure?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Key steps include:

Crystal Growth : Use slow evaporation in solvents like acetonitrile or DMSO at controlled temperatures (113–293 K) .

Data Collection : Employ a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

Refinement : Use SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution). Typical parameters:

- -factor: 0.041–0.048 .

- Data-to-parameter ratio: ≥17.2 .

Example data table:

| Parameter | Value () | Value () |

|---|---|---|

| -factor | 0.041 | 0.048 |

| Temperature (K) | 113 | 293 |

| Data-to-parameter | 18.5 | 17.2 |

Q. What spectroscopic techniques characterize this compound?

- Methodological Answer :

- NMR Spectroscopy :

- -NMR: Identify aromatic protons (δ 6.95–8.11 ppm) and substituents (e.g., Cl groups affect splitting patterns) .

- -NMR: Detect nitrile carbons (δ ~117 ppm) and indole ring carbons (δ 102–169 ppm) .

- FT-IR : Confirm nitrile stretches (C≡N) at ~2220–2240 cm.

- Mass Spectrometry : HRMS for molecular ion validation (e.g., [M] = 301.0507 for related compounds) .

Advanced Research Questions

Q. How to model its electronic and nonlinear optical (NLO) properties computationally?

- Methodological Answer :

- Density Functional Theory (DFT) : Use B3LYP/6-31G(d) basis sets to calculate polarizabilities () and hyperpolarizabilities ().

- Analyze charge transfer via HOMO-LUMO gaps (e.g., benzonitrile acts as an electron acceptor) .

- Molecular Dynamics (MD) : Simulate guest-host interactions in polymer matrices (e.g., PVK) to study dipole alignment under electric fields .

Example computational workflow:

Optimize geometry in Gaussian 02.

Calculate NLO properties using CPHF (Coupled-Perturbed Hartree-Fock).

Validate with experimental Maker fringes (e.g., values at 1064 nm) .

Q. How to design experiments to study its corrosion inhibition efficiency?

- Methodological Answer :

- Electrochemical Testing :

Weight Loss : Immerse metal coupons in 1M HCl with/without inhibitor (100 ppm). Calculate efficiency ():

where $ W_0 $ and $ W $ are weight losses without/with inhibitor.

2. **EIS (Electrochemical Impedance Spectroscopy)**: Measure charge-transfer resistance ($ R_{ct} $) to assess adsorption.

- Theoretical Validation :

Q. How to resolve contradictions in crystallographic data from different studies?

- Methodological Answer :

- Refinement Checks : Re-analyze data using SHELXL with updated constraints (e.g., hydrogen bonding, thermal parameters) .

- Twinning Analysis : Use PLATON to detect twinning (common in indole derivatives) and reprocess data.

- Data Quality Metrics : Compare (≤0.05) and completeness (>95%). Discrepancies in -factors (e.g., 0.041 vs. 0.048) may arise from temperature or data resolution .

Q. What methodologies assess its nonlinear optical (NLO) properties in composite films?

- Methodological Answer :

- Guest-Host System Preparation :

- Dissolve the compound in PVK polymer (e.g., 5% w/w).

- Spin-coat onto substrates for thin films (\sim100 nm thickness).

- NLO Measurement :

- Maker Fringes Technique : Use a Nd:YAG laser (1064 nm) to measure second-harmonic generation (SHG).

- Hyper-Rayleigh Scattering : Quantify first hyperpolarizability () in solution.

- Key Findings :

- Guest-Host System Preparation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.